2,6-Dichloroaniline

Übersicht

Beschreibung

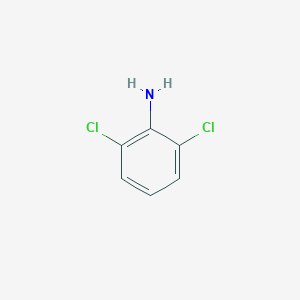

2,6-Dichloroaniline (C₆H₅Cl₂N) is an aromatic amine with two chlorine atoms substituted at the ortho positions of the benzene ring. It is a white to light brown crystalline solid with a melting point of 36–38°C . This compound serves as a critical intermediate in synthesizing dyes, pharmaceuticals (e.g., anti-cancer agents), and agrochemicals . Its reactivity with metal ions (e.g., Ni(II), Pd(II), Pt(II), Zn(II)) enables the formation of Schiff base complexes, which exhibit enhanced pharmacological properties, including anti-tumor and antibacterial activities . Industrially, this compound is synthesized via sulfonation and chlorination of N,N′-diphenylurea derived from aniline and urea, achieving 60% yield and 99% purity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dichloroaniline can be synthesized through several methods:

Hydrogenation of 2,6-dichloronitrobenzene: This method involves the reduction of 2,6-dichloronitrobenzene using hydrogen gas in the presence of a catalyst.

Halogenation of sulfanilamide followed by desulfonation: In this laboratory method, sulfanilamide is first halogenated, and then the sulfonic group is removed through desulfonation.

Industrial Production Methods:

Sulfonation and Cyclo-chlorination: This method involves using N,N’-diphenyl urea as a raw material, followed by sulfonation, cyclo-chlorination, hydrolysis to remove a carbonyl group, and hydrolysis to remove a sulfonic group. This method is advantageous due to its simplicity, high yield, and low cost.

Analyse Chemischer Reaktionen

2,6-Dichloroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert it back to its parent aniline compound.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as hydrogen gas in the presence of a catalyst.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products:

Oxidation products: Nitro compounds.

Reduction products: Aniline derivatives.

Substitution products: Various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloroaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the pharmaceutical industry for the synthesis of drugs such as clonidine and diclofenac

Industry: It is employed in the production of herbicides and pesticides.

Wirkmechanismus

The mechanism of action of 2,6-Dichloroaniline depends on its application. In pharmaceuticals, it acts by interacting with specific molecular targets and pathways. For example, in the synthesis of clonidine, it affects adrenergic receptors, leading to its antihypertensive effects. The exact molecular targets and pathways vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Physicochemical Properties

Lipophilicity

Lipophilicity (logP) is a key determinant of environmental persistence and bioaccumulation. Compared to analogs:

| Compound | logP | Reference |

|---|---|---|

| 2,6-Dichloroaniline | 2.85 | |

| 3,4-Dichloroaniline | 2.72 | |

| 2-Chloro-4-nitroaniline | 1.98 |

The higher logP of this compound suggests greater membrane permeability, aligning with its use in drug design .

Dielectric Relaxation and Thermodynamics

Dielectric relaxation times (τ) and thermodynamic parameters (ΔH, ΔS) differ significantly due to substituent effects:

| Compound | τ (ps) at 293 K | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| This compound | 12.3 | 28.4 | 89.7 |

| 2-Chloro-4-nitroaniline | 9.8 | 24.1 | 76.5 |

| 2-Methoxy-3-nitroaniline | 15.6 | 32.7 | 102.3 |

The longer τ for this compound indicates stronger intermolecular interactions, influencing its solubility and reactivity .

Environmental Behavior

Photodegradation

Photocatalytic degradation rates vary with catalyst type:

| Photocatalyst | Degradation Rate Constant (k, min⁻¹) |

|---|---|

| Hal-Fe₂O₃ | 0.045 (fastest for this compound) |

| P25 TiO₂ | 0.018 |

| Fe₂O₃ | 0.012 |

This compound degrades faster on Hal-Fe₂O₃ than 2-chloroaniline or aniline, attributed to optimized electron-hole pair separation .

Volatilization and Biodegradation

Henry’s Law constants (H) influence volatilization in wastewater:

| Compound | H (Pa·m³/mol) | Volatilization Rate (%) |

|---|---|---|

| This compound | Not reported | <1% (non-volatile) |

| 3,4-Dichloroaniline | 2.30 | 4.33% |

| 2,6-Dimethylaniline | 3.49 | 6.59% |

This compound’s low volatility enhances its persistence in aquatic systems, necessitating advanced remediation strategies like enzymatic glucosylation (e.g., VvUGT72B1 in transgenic plants) .

Electrochemical Sensing

This compound is detected electrochemically via nitro-group reduction, unlike trichloroaniline (TCAA), which relies on dechlorination. This distinction complicates quantification due to competing reduction pathways .

Biologische Aktivität

2,6-Dichloroaniline (DCA) is an aromatic amine characterized by the presence of two chlorine atoms at the 2 and 6 positions of the aniline ring. This compound is widely used in the synthesis of dyes, pesticides, and pharmaceuticals, and its biological activity has garnered significant attention in toxicological and pharmacological studies.

- Chemical Formula: CHClN

- Molecular Weight: 163.01 g/mol

- CAS Number: 15307-93-4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, research indicates that certain metal complexes derived from DCA exhibit enhanced antibacterial activity against pathogenic strains such as Escherichia coli and Staphylococcus aureus compared to the free ligand alone. The activity is attributed to the chelation effect, which increases the stability and bioavailability of the metal complexes .

Table 1: Antibacterial Activity of DCA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| DCA-Pd Complex | E. coli | 25 µg/mL |

| DCA-Pt Complex | S. aureus | 20 µg/mL |

Toxicological Effects

This compound has been associated with various toxic effects in animal models. Notably, studies have reported that high doses can lead to methaemoglobinemia, a condition characterized by the presence of methemoglobin in blood, which reduces its oxygen-carrying capacity .

Case Study: Toxicity in Rats

In a study involving oral administration of DCA to Wistar rats, doses ranging from 30 to 750 mg/kg body weight resulted in observable symptoms such as fatigue and dyspnoea. The median lethal dose (LD50) was determined to be below 1000 mg/kg .

The biological activity of DCA is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation: DCA can induce oxidative stress by generating ROS, leading to cellular damage.

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial effects.

- DNA Interaction: Some studies suggest that DCA can intercalate with DNA, potentially disrupting replication processes.

Spectroscopic Studies

Spectroscopic analyses have demonstrated that DCA and its derivatives can form stable complexes with various metal ions. These complexes often exhibit enhanced biological activities compared to their parent compounds. For example, studies have shown that palladium (Pd) complexes derived from DCA display significantly improved antibacterial properties .

Pharmacokinetics

Pharmacokinetic studies indicate that DCA is rapidly absorbed following oral administration but may undergo significant first-pass metabolism. The compound's distribution in tissues varies, with higher concentrations noted in the liver and kidneys .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-dichloroaniline, and what are their limitations?

- Methodological Answer : Traditional methods include ammoxidation or starting from intermediates like 2-chloro-6-nitrotoluene or cyclohexane derivatives. These routes often require harsh conditions (e.g., high temperatures, toxic reagents) and suffer from low selectivity . A multi-step synthesis involving chlorination of aniline derivatives followed by purification via steam distillation and cold crystallization has been reported to yield 91% purity, though scalability remains a challenge .

Q. What are the key physical and chemical properties of this compound relevant to laboratory handling?

- Methodological Answer : Key properties include a melting point of 36–38°C, boiling point of 228°C, and density of 1.275 g/cm³. It is soluble in ethanol, ether, and acetone but insoluble in water. Safety protocols must address acute toxicity (dermal/inhalation), skin sensitization, and aquatic hazards (WGK 3 classification) .

Q. How can this compound be analyzed for purity in synthetic workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity standards is commonly used. For trace analysis, UHPLC-MS/MS with online solid-phase extraction (SPE) provides sensitivity in complex matrices like urine, though adaptations are needed for organic synthesis contexts .

Advanced Research Questions

Q. How do crystallographic studies inform the structural behavior of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) reveals intramolecular hydrogen bonding (N–H⋯O, N–H⋯Cl) and π-π stacking interactions in enamino–ketone derivatives. The dihedral angle between the aromatic ring and pentanone backbone (81.85°) impacts molecular rigidity and reactivity . SHELXL97 refinement software is recommended for high-resolution data, particularly for resolving twinned or disordered structures .

Q. What role do chloride ions play in the electrochemical synthesis of 2,6-dichlorobenzonitrile from this compound?

- Methodological Answer : Chloride ions act as mediators in iodide-based electrochemical systems, enhancing electron transfer efficiency. However, excess chloride can lead to side reactions (e.g., chlorination at unintended positions). Optimizing electrolyte composition and current density is critical to achieving >80% selectivity .

Q. How does this compound degrade under environmental or oxidative conditions, and how is this monitored?

- Methodological Answer : Advanced oxidation processes (AOPs) using UV-Vis spectrophotometry and HPLC-MS/MS reveal degradation pathways. For example, hydroxyl radical attack leads to dechlorination and aromatic ring cleavage, reducing chemical oxygen demand (COD) by 60–70%. Toxicity assays (e.g., Daphnia magna) are essential to assess byproduct hazards .

Q. What strategies improve the regioselectivity of this compound in urea derivative synthesis?

- Methodological Answer : Coupling agents like carbonyldiimidazole (CDI) in DMF or dichloromethane under controlled heating (60–80°C) minimize competing acylation. Steric hindrance from the 2,6-dichloro substituents favors N-arylation over N-alkylation, achieving >90% yield in urea-linked pharmaceuticals like N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea .

Eigenschaften

IUPAC Name |

2,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMFXJULNGEPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6H3)Cl2(NH2), C6H5Cl2N | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044449 | |

| Record name | 2,6-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Water or Solvent Wet Solid, COLOURLESS CRYSTALS. | |

| Record name | Benzenamine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.7kPa: 97 °C | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>112 °C | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

608-31-1 | |

| Record name | 2,6-Dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG3RW7NW6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

39 °C | |

| Record name | 2,6-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.